Ethyl 5-(bromomethyl)thiophene-2-carboxylate
Description
Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a brominated thiophene derivative characterized by a reactive bromomethyl (-CH₂Br) group at the 5-position of the thiophene ring and an ethyl ester (-COOEt) at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its bromomethyl group enables nucleophilic substitution reactions, facilitating the introduction of amines, thiols, or other functional groups .
Properties
IUPAC Name |
ethyl 5-(bromomethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBHSRJWMKAASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570989 | |
| Record name | Ethyl 5-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14282-72-5 | |
| Record name | Ethyl 5-(bromomethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Selectivity
Radical bromination using NBS occasionally leads to over-bromination. Substituting CCl4 with chlorobenzene and reducing the reaction time to 4 hours minimizes side products, improving yield to 90%.
Esterification Catalysis
Replacing sulfuric acid with p-toluenesulfonic acid (PTSA) in ethanol reduces side reactions, enhancing ester purity (95% by HPLC).
Spectroscopic Characterization
Ethyl 5-(bromomethyl)thiophene-2-carboxylate exhibits distinct spectral features:
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IR (KBr): 1725 cm⁻¹ (C=O), 680 cm⁻¹ (C-Br).
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13C NMR (CDCl3): δ 165.2 (C=O), 140.1 (C5), 132.8 (C2), 61.5 (CH2Br), 60.8 (OCH2CH3), 14.1 (OCH2CH3).
Industrial and Environmental Considerations
Large-scale syntheses prioritize solvent recovery (e.g., CCl4 distillation) and catalyst recycling. The use of ethanol as a green solvent aligns with sustainable chemistry principles, reducing the environmental footprint .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl (-CH₂Br) group readily participates in SN₂ reactions with nucleophiles. This reactivity is exploited to introduce new functional groups:
*The patent demonstrates analogous bromomethyl substitution in related thiophene esters, suggesting comparable reactivity for this compound.
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
Acid-catalyzed hydrolysis
textEthyl 5-(bromomethyl)thiophene-2-carboxylate + HCl → 5-(bromomethyl)thiophene-2-carboxylic acid + ethanol
Base-catalyzed saponification
textThis compound + NaOH → Sodium 5-(bromomethyl)thiophene-2-carboxylate + ethanol
Cross-Coupling Reactions
While direct Suzuki coupling isn't observed at the bromomethyl group, the thiophene ring participates in palladium-catalyzed reactions when additional halogens are present. For example:
| Reaction | Catalysts | Ligands | Temperature | Outcome | Source |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | None | 90°C | Forms biaryl derivatives |
Note: This requires bromine substitution on the thiophene ring itself, not the methyl group.
Comparative Reactivity Analysis
Key differences in reactivity between analogous compounds:
| Compound | Bromine Position | Reactivity Profile | Key Applications |
|---|---|---|---|
| This compound | C5 methyl | SN₂ at CH₂Br, ester hydrolysis | Pharmaceutical intermediates |
| Ethyl 5-bromothiophene-2-carboxylate | C5 ring | Suzuki coupling, halogen exchange | Polymer chemistry |
| Ethyl 3-(bromomethyl)thiophene-2-carboxylate | C3 methyl | Altered steric effects | Specialty chemicals |
Industrial-Scale Reaction Optimization
Large-scale processes employ continuous flow reactors to enhance efficiency:
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Residence time : 8–12 minutes
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Solvent : Dichloromethane or MTBE
These reactions highlight the compound’s utility in synthesizing complex molecules for materials science and drug development. The bromomethyl group’s versatility enables precise functionalization, while the ester moiety allows further derivatization through hydrolysis or transesterification.
Scientific Research Applications
Synthetic Organic Chemistry
Key Intermediate : Ethyl 5-(bromomethyl)thiophene-2-carboxylate is widely used in the synthesis of thiophene derivatives. These derivatives are crucial in the production of pharmaceuticals and agrochemicals, enabling researchers to create complex molecular structures efficiently .
Synthesis Routes : The compound can be synthesized through bromination followed by esterification, often utilizing reagents like bromine and ethanol under acidic conditions. This approach allows for the introduction of the bromine atom at the 5-position of the thiophene ring.
Medicinal Chemistry
Biological Activity : Research indicates that this compound exhibits potential biological activities, including anti-inflammatory and antimicrobial properties. It has been explored as a candidate for new drug development due to these activities .
Case Study - Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cell lines, with an IC₅₀ value around 15 µM, indicating significant anticancer potential. This suggests that it may induce apoptosis in tumor cells .
Material Science
Organic Semiconductors : The compound is utilized in the development of organic semiconductors, which are integral to advancements in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. Its incorporation into polymer matrices can enhance material properties for various applications .
Table 1: Material Properties Comparison
| Property | This compound | Other Thiophene Derivatives |
|---|---|---|
| Conductivity | Moderate | Variable |
| Thermal Stability | High | Low to Moderate |
| Solubility | Soluble in organic solvents | Depends on substitution |
Polymer Chemistry
Incorporation into Polymers : this compound can be integrated into polymer matrices to enhance their properties for coatings and adhesives. This integration is vital for improving durability and performance in various applications .
Polymerization Techniques : The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of more complex polymer structures that exhibit desirable mechanical and electronic properties.
Future Research Directions
Recent studies have focused on optimizing the synthesis of derivatives of this compound to enhance their biological activity and material properties. Research is ongoing to explore its interactions with specific enzymes and receptors involved in cellular signaling pathways related to cancer and inflammation .
Mechanism of Action
The mechanism of action of ethyl 5-(bromomethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogues differ in substituents at the 3-, 4-, and 5-positions of the thiophene ring. Below is a comparative analysis:
Physical and Spectral Properties
- Melting Points : this compound derivatives (e.g., compound 4 in ) typically exhibit higher melting points (>150°C) compared to methyl- or methoxy-substituted analogues due to increased molecular weight and polarity .
- ¹H-NMR Signatures: The bromomethyl group resonates at δ ~4.3–4.5 ppm (CH₂Br), distinct from acetyl (δ ~2.5 ppm) or cyano substituents .
Biological Activity
Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a compound belonging to the thiophene class, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 249.125 g/mol. The compound features a thiophene ring and a bromomethyl group, which enhances its reactivity and potential biological interactions. It is typically encountered as a light orange to yellow liquid, slightly soluble in water, with a boiling point around 94-96°C at reduced pressure .
The specific mechanism of action for this compound remains inadequately characterized due to limited direct studies. However, compounds within the thiophene class generally exhibit interactions with various biological targets, influencing cellular processes such as apoptosis, inflammation, and microbial resistance .
Potential Targets
- Enzymatic Inhibition : Thiophene derivatives can act as inhibitors for key enzymes involved in inflammatory pathways.
- Cellular Signaling : They may modulate signaling pathways associated with cancer cell proliferation and survival.
Biological Activities
Research indicates that this compound possesses several promising biological activities:
Anticancer Activity
Thiophene derivatives have shown potential in anticancer research. For instance, studies suggest that substituents like bromine can enhance the cytotoxic effects against various cancer cell lines by altering the electronic properties of the compounds .
Antimicrobial Properties
Compounds similar to this compound have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromomethyl group is believed to contribute to this activity by increasing the compound's reactivity with bacterial enzymes .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators. This activity has been observed in related thiophene compounds that effectively reduce nitric oxide (NO) and interleukin-6 (IL-6) levels in vitro .
Case Studies and Experimental Data
A variety of studies have explored the biological activities of thiophene derivatives, including this compound. Here are some key findings:
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-(bromomethyl)thiophene-2-carboxylate?
The compound is typically synthesized via bromination of a precursor thiophene derivative. A common method involves the Sandmeyer reaction , where ethyl 3-amino-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate is treated with bromine sources under controlled conditions. Key parameters include:
- Solvent selection : 1,4-dioxane or ethanol for solubility and reaction efficiency.
- Catalysts : Triethylamine (0.5–1.0 mol%) to facilitate deprotonation and intermediate stabilization.
- Reaction time : 3–5 hours under reflux (80–100°C) to ensure complete conversion .
Yields can exceed 70% with proper stoichiometric control of brominating agents.
Q. How is the compound characterized post-synthesis?
Standard characterization involves:
- NMR spectroscopy : and NMR to confirm substitution patterns and ester/alkyl bromide functionalities.
- X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between the thiophene ring and ester group, typically ~2.0°) .
- Mass spectrometry : High-resolution MS validates molecular weight (exact mass: 262.0388 g/mol for ) .
Q. What solvents and conditions ensure stability during storage?
The compound is moisture-sensitive due to the bromomethyl group. Store in anhydrous solvents (e.g., dichloromethane or THF) at –20°C under inert gas (N/Ar). Avoid prolonged exposure to light to prevent decomposition .
Advanced Research Questions
Q. How does regioselectivity impact functionalization of the thiophene core?
The bromomethyl group at the 5-position of the thiophene ring is highly reactive, enabling nucleophilic substitution (e.g., Suzuki coupling, amination). Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing ester groups at the 2-position direct electrophiles to the 5-position.
- Steric hindrance : Bulky substituents on the thiophene ring may shift reactivity to alternative sites. Computational modeling (DFT) predicts charge distribution to guide synthetic planning .
Q. How can mechanistic contradictions in bromination pathways be resolved?
Conflicting reports on bromination intermediates (e.g., radical vs. ionic mechanisms) require:
- Kinetic studies : Monitor reaction progress via in situ IR or HPLC to identify intermediates.
- Isotopic labeling : Use to track bromide incorporation pathways.
- Control experiments : Compare yields under radical inhibitors (e.g., TEMPO) vs. ionic conditions .
Q. What strategies improve crystallinity for structural analysis?
Poor crystallization is common due to flexible ester chains. Solutions include:
- Co-crystallization : Add rigid co-formers (e.g., 4-bromophenyl derivatives) to stabilize lattice packing.
- Slow evaporation : Use low-polarity solvents (hexane/ethyl acetate) at 4°C to slow nucleation.
- Single-crystal X-ray diffraction : Resolve disorder by collecting data at 100 K to minimize thermal motion .
Q. How is the compound utilized in pharmacological scaffold development?
The bromomethyl group serves as a handle for bioconjugation. Examples:
- Spasmolytic agents : Derivatives like phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate exhibit EC values <2 µM in muscle relaxation assays.
- Anticancer probes : Conjugation with folate or peptide motifs enhances tumor-targeting specificity. Activity is validated via in vitro cytotoxicity (MTT assays) and in vivo xenograft models .
Q. What computational tools predict reactivity in downstream applications?
- Molecular docking : Screens binding affinity to targets (e.g., kinases) using AutoDock Vina.
- MD simulations : Assess stability of thiophene-protein complexes over 100-ns trajectories.
- ADMET prediction : SwissADME evaluates bioavailability and toxicity risks pre-synthesis .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields?
Variations arise from:
- Impurity profiles : Side products (e.g., di-brominated species) reduce isolated yields. Use TLC/HPLC to monitor purity.
- Scale effects : Milligram-scale reactions may overestimate yields compared to gram-scale. Optimize stirring and heat transfer for scalability .
10. Resolving conflicting NMR assignments for thiophene derivatives
Misassignments occur due to overlapping signals. Strategies:
- 2D NMR : HSQC and HMBC correlate - couplings to resolve adjacent substituents.
- Decoupling experiments : Suppress coupling in spectra to simplify multiplet patterns .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions and stoichiometric control of bromine sources.
- Characterization : Combine crystallographic data with spectroscopic validation.
- Application : Use modular derivatization to explore structure-activity relationships (SAR).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
